molecular formula C16H17N5O3 B10997315 N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10997315
M. Wt: 327.34 g/mol
InChI Key: SSVBPOVJVCZOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H17N5O3/c1-23-12-5-3-11(4-6-12)17-15(22)9-7-13-18-19-14-8-10-16(24-2)20-21(13)14/h3-6,8,10H,7,9H2,1-2H3,(H,17,22)

InChI Key

SSVBPOVJVCZOSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and the implications of its structure on its efficacy.

Structural Characteristics

The compound features a propanamide backbone linked to a 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine moiety and a 4-methoxyphenyl group . The presence of the triazole ring fused with a pyridazine is significant as it may contribute unique biological activities. The methoxy substituents enhance lipophilicity and may influence receptor binding and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antitubercular

The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,5-d]pyrimidineTriazole fused with pyrimidineAnticancer activity
5-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazineTriazole with additional methyl groupAntimicrobial properties
6-Methoxy-[1,2,4]triazolo[4,5-d]pyrimidineSimilar triazole structureAnti-inflammatory effects

Synthesis

The synthesis of this compound typically involves multi-step reactions. Initial steps often include the formation of the triazole ring followed by coupling reactions to attach the propanamide and methoxyphenyl groups. Specific methodologies can vary but generally rely on established organic synthesis techniques.

Anticancer Activity

A study evaluating similar triazole derivatives demonstrated significant anticancer properties against various cell lines. For instance:

  • Compounds derived from the triazole framework exhibited growth inhibition rates exceeding 40% in leukemia cell lines (CCRF-CEM) .

Antimicrobial Properties

Research on structurally related compounds has shown promising antimicrobial activity. For example:

  • A series of triazoles were tested against Candida species and exhibited varying degrees of antifungal activity .

Anti-inflammatory Effects

Compounds with similar triazole structures have been reported to show anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Molecular Interactions

Understanding the binding affinity and interaction profile of this compound with specific molecular targets is crucial for elucidating its therapeutic potential. Docking studies have suggested favorable interactions with enzyme targets relevant to cancer and infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.